molecular formula C31H53NO23 B602127 Acarbose EP Impurity F CAS No. 83116-09-0

Acarbose EP Impurity F

Cat. No.: B602127
CAS No.: 83116-09-0
M. Wt: 807.76
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Acarbose EP Impurity F involves complex synthetic routes. The compound is synthesized through a series of chemical reactions that include the coupling of specific sugar moieties. The reaction conditions often involve the use of various solvents, catalysts, and temperature controls to ensure the correct formation of the impurity .

Industrial Production Methods: Industrial production of this compound is typically carried out in specialized laboratories equipped with advanced chromatographic systems. The process involves the use of high-performance liquid chromatography (HPLC) to isolate and purify the impurity from the main product .

Chemical Reactions Analysis

Types of Reactions: Acarbose EP Impurity F undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs .

Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .

Scientific Research Applications

Acarbose EP Impurity F has several scientific research applications, including:

Mechanism of Action

Acarbose EP Impurity F, like Acarbose, acts as a competitive inhibitor of alpha-glucosidase enzymes. These enzymes are responsible for breaking down complex carbohydrates into simple sugars. By inhibiting these enzymes, this compound reduces the absorption of glucose in the intestines, thereby lowering postprandial blood glucose levels .

Comparison with Similar Compounds

    Acarbose Impurity A: Another impurity found in Acarbose EP, with a similar structure but different functional groups.

    Acarbose Impurity B: Differentiated by its unique sugar moiety.

    Acarbose Impurity C: Contains a different arrangement of hydroxyl groups.

    Acarbose Impurity D: Characterized by its distinct molecular weight and structure.

Uniqueness: Acarbose EP Impurity F is unique due to its specific molecular structure and the particular synthetic route used for its preparation. Its distinct chemical properties make it an essential reference standard in the analysis and quality control of Acarbose EP .

Properties

CAS No.

83116-09-0

Molecular Formula

C31H53NO23

Molecular Weight

807.76

Appearance

Solid Powder

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(3R,5S)-5-(((2R,3R,4R,5S,6R)-5-(((2R,3R,4R,5S,6R)-5-(((2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-(((1S,4S,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethro-2H-pyran-2-yl)oxy)-3,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydroxy-6-(hydroxymethy

Origin of Product

United States

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